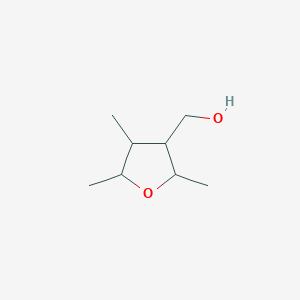
2-(3-Aminobenzenesulfonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Aminobenzenesulfonyl)benzoic acid is an organic compound that features both an amino group and a sulfonyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminobenzenesulfonyl)benzoic acid typically involves the sulfonation of benzoic acid followed by the introduction of an amino group. One common method involves the reaction of benzoic acid with sulfuric acid to introduce the sulfonyl group, followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and nitration processes, followed by reduction. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Aminobenzenesulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the sulfonyl and amino groups direct the incoming substituents to specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are often used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzenesulfonyl derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
2-(3-Aminobenzenesulfonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its functional groups.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Aminobenzenesulfonyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid: Lacks the sulfonyl and amino groups, making it less reactive in certain chemical reactions.
3-Aminobenzoic acid: Contains an amino group but lacks the sulfonyl group, affecting its chemical properties and reactivity.
4-Aminobenzenesulfonic acid: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.
Uniqueness
2-(3-Aminobenzenesulfonyl)benzoic acid is unique due to the presence of both the sulfonyl and amino groups on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C13H11NO4S |
|---|---|
Molekulargewicht |
277.30 g/mol |
IUPAC-Name |
2-(3-aminophenyl)sulfonylbenzoic acid |
InChI |
InChI=1S/C13H11NO4S/c14-9-4-3-5-10(8-9)19(17,18)12-7-2-1-6-11(12)13(15)16/h1-8H,14H2,(H,15,16) |
InChI-Schlüssel |
NTFHCXCJOKPKFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)C2=CC=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine](/img/structure/B13204126.png)
![2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine](/img/structure/B13204140.png)

![2-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13204142.png)
![Methyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13204146.png)

![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde](/img/structure/B13204158.png)
![Propan-2-yl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13204161.png)




![Methyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13204173.png)

